molecular formula C15H11NO3 B169006 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one CAS No. 16619-21-9

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one

Cat. No. B169006
CAS RN: 16619-21-9
M. Wt: 253.25 g/mol
InChI Key: MJXRQBATDWPDNF-MDZDMXLPSA-N
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Description

“1-(3-Nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.1461 . It’s also known by other names such as Acetophenone, 3’-nitro-; m-Nitroacetophenone; 3’-Nitroacetophenone; 3-Nitroacetophenone; Methyl 3-nitrophenyl ketone; USAF MA-1; m-Acetylnitrobenzene; 3-Nitroacetofenon; (3-Nitrophenyl) methyl ketone; 1-Acetyl-3-nitrobenzene .


Synthesis Analysis

While specific synthesis methods for “1-(3-Nitrophenyl)ethanone” were not found, a general method for the reduction of a ketone using sodium borohydride was found . This method involves the preparation of a catalyst, the reaction of the ketone with sodium borohydride, and the purification of the product by chromatographic column .


Molecular Structure Analysis

The molecular structure of “1-(3-Nitrophenyl)ethanone” can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“1-(3-Nitrophenyl)ethanone” has a molecular weight of 165.1461 . Other physical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume were found .

Scientific Research Applications

Schiff Bases and Coordination Chemistry

“1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one” is a type of Schiff base, which are a class of organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound . Schiff bases have significantly influenced the advancement of coordination chemistry, playing a pivotal role in the development of inorganic and bioinorganic chemistry, as well as optical materials .

Asymmetric Synthesis

Schiff bases, including “1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one”, have applications in asymmetric synthesis . They can act as chiral ligands for asymmetric catalysis, which is a key process in the production of enantiomerically pure compounds .

Medicinal Chemistry

Schiff bases have been explored in medicinal chemistry for their potential therapeutic effects . For instance, some Schiff bases have shown promising anticancer activity .

Materials Science

In the field of materials science, Schiff bases are used in the development of optical materials . Their ability to form complex structures makes them suitable for creating materials with specific optical properties .

Environmental Applications

Schiff bases can also be used in environmental contexts . Their ability to form complexes with various metals can be utilized for the removal of heavy metals from wastewater .

Study of Stereochemistry in ATP

The synthesis and absolute stereochemistry of a compound related to “1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one”, specifically “(S)-1-(2-nitrophenyl)ethanol”, have been used to study the stereochemistry of adenosine triphosphate (ATP).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing dust, and not ingesting "1-(3-Nitrophenyl)ethanone" . In case of accidental ingestion or contact, immediate medical assistance should be sought .

properties

IUPAC Name

(E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-11H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXRQBATDWPDNF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420806
Record name (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one

CAS RN

16619-21-9
Record name NSC186962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU4XUE585D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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